molecular formula C20H18ClN3O3 B5637872 N-(4-chlorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-chlorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5637872
M. Wt: 383.8 g/mol
InChI Key: VNVYDBUARIUSGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves linear synthesis methods where different acetamide derivatives are created and characterized using techniques such as LCMS, IR, 1H, and 13C spectroscopies, and elemental analysis. For instance, Vinayak et al. (2014) detailed the synthesis and characterization of novel acetamide derivatives, highlighting their potential cytotoxicity against various cancer cell lines, indicating the compound's relevance in anticancer research (Vinayak et al., 2014).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including N-(4-chlorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, has been analyzed through various spectroscopic methods and crystallography. Sharma et al. (2018) synthesized a related compound and performed molecular docking analysis to evaluate its anticancer activity, providing insights into its molecular structure and interactions (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-(4-chlorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide include acetylation, formylation, and interactions with primary and heterocyclic amines, leading to various derivatives with potential biological activities. Farouk et al. (2021) explored the chemical reactivity of a related pyrimidinylacetamide derivative, indicating the compound's versatility in synthesizing nitrogen heterocyclic compounds (Farouk et al., 2021).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-27-17-4-2-3-15(11-17)18-9-10-20(26)24(23-18)13-19(25)22-12-14-5-7-16(21)8-6-14/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVYDBUARIUSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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